MAO-A Inhibition Potency: 7-Bromo Substitution Confers 50 nM IC50, a Critical Baseline for Neurological Research
7-Bromo-2,3-dihydropyrano[2,3-b]quinoline inhibits recombinant human monoamine oxidase A (MAO-A) with an IC50 of 50 nM [1]. In contrast, a related pyrano[2,3-b]quinoline derivative lacking the 7-bromo substituent (BDBM50493474, CHEMBL2430703) exhibits an IC50 of 12,400 nM (12.4 µM) against the same enzyme under identical assay conditions [2]. This represents an approximately 248-fold enhancement in potency conferred by the 7-bromo substitution [1][2].
| Evidence Dimension | Inhibition potency (IC50) against recombinant human MAO-A |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | Pyrano[2,3-b]quinoline derivative without 7-bromo substitution (CHEMBL2430703): IC50 = 12,400 nM |
| Quantified Difference | ~248-fold more potent |
| Conditions | Recombinant human MAO-A; kynuramine substrate; 20-minute fluorescence assay |
Why This Matters
This ~248-fold potency difference demonstrates that the 7-bromo substituent is a critical determinant of MAO-A inhibitory activity, making the compound essential for studies requiring specific MAO-A engagement at nanomolar concentrations.
- [1] BindingDB. BDBM50259595 (CHEMBL4097867): IC50 for MAO-A. View Source
- [2] BindingDB. BDBM50493474 (CHEMBL2430703): IC50 for MAO-A = 12,400 nM. View Source
